Propanal, 3-(ethylamino)-2,2-dimethyl-
Description
Structural Classification and Functional Group Analysis within Amino Aldehyde Chemistry
Propanal, 3-(ethylamino)-2,2-dimethyl- is classified as a β-amino aldehyde. The core structure consists of a propanal backbone, substituted at the C3 position with an ethylamino group and at the C2 position with two methyl groups.
The key functional groups present in the molecule are:
Aldehyde Group (-CHO): This group is characterized by a carbonyl center bonded to a hydrogen atom and a carbon atom. The aldehyde functionality is highly reactive and serves as a site for nucleophilic attack and various condensation reactions. cd-bioparticles.net
Secondary Amine Group (-NH-): The ethylamino group introduces a basic nitrogen atom with a lone pair of electrons, making it a nucleophilic center. The presence of an N-H bond allows for its participation in reactions such as imine formation.
Neopentyl Scaffold (C(CH₃)₂): The two methyl groups at the C2 position create a quaternary carbon center, which introduces significant steric hindrance around the α-carbon.
The juxtaposition of the aldehyde and amino groups makes Propanal, 3-(ethylamino)-2,2-dimethyl- a bifunctional molecule. Amino aldehydes, in general, are known for their utility in synthesis, though they can be prone to self-condensation and other side reactions. acs.org The stability and reactivity of these compounds are often influenced by the substitution pattern and the distance between the two functional groups.
| Feature | Description |
| IUPAC Name | Propanal, 3-(ethylamino)-2,2-dimethyl- |
| Molecular Formula | C₇H₁₅NO |
| Functional Groups | Aldehyde, Secondary Amine |
| Structural Class | β-Amino Aldehyde |
Significance of the 2,2-Dimethylpropanal Moiety in Organic Synthesis and Derivatives Research
The 2,2-dimethylpropanal moiety, also known as pivalaldehyde or neopentanal, is a crucial structural element of the title compound. google.com Its significance in organic synthesis stems from several key features:
Absence of α-Hydrogens: The quaternary carbon at the α-position means there are no enolizable protons. This property prevents aldol (B89426) condensation reactions, which are common for other aldehydes. adichemistry.comyoutube.com Instead, under basic conditions, it can undergo the Cannizzaro reaction, a disproportionation reaction yielding the corresponding alcohol and carboxylate.
Steric Hindrance: The bulky tert-butyl group adjacent to the aldehyde influences the stereochemical outcome of reactions at the carbonyl center, often providing a high degree of selectivity.
Synthetic Building Block: 2,2-Dimethylpropanal is a valuable starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. For instance, it is a precursor in the production of neopentyl glycol, which is used in the manufacture of polyesters.
The presence of the 2,2-dimethylpropanal scaffold in Propanal, 3-(ethylamino)-2,2-dimethyl- imparts these characteristics, influencing its synthetic utility and potential applications. Research on related 2,2-dimethylpropanal derivatives has explored their use in various transformations, including their role as intermediates in the fragrance and flavor industry. thegoodscentscompany.comscbt.com
Evolution of Research Trajectories for Alkylamino-Substituted Propanals
The synthesis of alkylamino-substituted propanals, particularly β-amino aldehydes, is most commonly achieved through the Mannich reaction . adichemistry.comyoutube.com This three-component condensation involves an aldehyde (like isobutyraldehyde (B47883), which provides the 2-methylpropanal core), a primary or secondary amine (such as ethylamine), and formaldehyde (B43269). adichemistry.comyoutube.com
A key development in the synthesis of related compounds is detailed in a patent for the preparation of 3-dimethylamino-2,2-dimethylpropanal. google.com This process involves the reaction of isobutyraldehyde, dimethylamine (B145610), and formaldehyde under specific pH conditions (9-11) and temperatures (80-120°C) to achieve a high yield of the desired product. google.com It is highly probable that a similar strategy, substituting dimethylamine with ethylamine (B1201723), would be employed for the synthesis of Propanal, 3-(ethylamino)-2,2-dimethyl-.
The research trajectory for these compounds has largely been driven by their utility as synthetic intermediates. google.com The resulting β-amino aldehydes can be readily converted into other valuable molecules, such as β-amino alcohols via reduction, or used in the construction of heterocyclic systems.
While specific research on Propanal, 3-(ethylamino)-2,2-dimethyl- is limited, studies on analogous compounds provide insight into their potential reactivity and applications. For example, research on other amino aldehydes has demonstrated their use in the synthesis of biologically active molecules and as ligands in coordination chemistry. acs.org
Identifiable Gaps and Future Directions in the Academic Investigation of Propanal, 3-(ethylamino)-2,2-dimethyl-
The most significant gap in the academic investigation of Propanal, 3-(ethylamino)-2,2-dimethyl- is the lack of fundamental research and characterization data. A thorough search of the scientific literature reveals no dedicated studies on its synthesis, spectroscopic properties, or reactivity.
Identifiable Gaps:
Synthesis and Characterization: There is no published, peer-reviewed method for the synthesis of Propanal, 3-(ethylamino)-2,2-dimethyl-. Consequently, there is a complete absence of spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties (melting point, boiling point, solubility).
Reactivity Studies: The reactivity of this bifunctional molecule has not been explored. Investigations into its behavior in fundamental organic reactions, such as cyclization, oxidation, reduction, and further functionalization, are needed.
Application-Oriented Research: The potential applications of this compound as a building block in medicinal chemistry, materials science, or as a ligand in catalysis remain unexplored.
Future Research Directions:
Development of a Synthetic Protocol: A primary focus should be the development and optimization of a reliable synthetic route to Propanal, 3-(ethylamino)-2,2-dimethyl-, likely via a Mannich-type reaction, followed by its full characterization.
Exploration of Chemical Reactivity: A systematic study of its reactivity would be valuable. This could include intramolecular reactions to form heterocyclic structures, as well as its use as a precursor for more complex molecules.
Computational Studies: In the absence of experimental data, computational modeling could provide insights into its structural and electronic properties, as well as predict its reactivity and potential interactions with biological targets.
Screening for Biological Activity: Given that many amino aldehydes and their derivatives exhibit biological activity, screening Propanal, 3-(ethylamino)-2,2-dimethyl- and its derivatives for potential pharmacological effects could be a fruitful avenue of research.
Structure
3D Structure
Properties
CAS No. |
914673-51-1 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-(ethylamino)-2,2-dimethylpropanal |
InChI |
InChI=1S/C7H15NO/c1-4-8-5-7(2,3)6-9/h6,8H,4-5H2,1-3H3 |
InChI Key |
ACBJRUWAYODKST-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C)(C)C=O |
Origin of Product |
United States |
Elucidating the Chemical Reactivity and Transformation Pathways of Propanal, 3 Ethylamino 2,2 Dimethyl
Reactions at the Aldehyde Carbonyl Center
The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. However, the reactivity of this center in Propanal, 3-(ethylamino)-2,2-dimethyl- is tempered by steric and electronic factors.
Nucleophilic addition is a fundamental reaction of aldehydes. fiveable.me A nucleophile attacks the partially positive carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orglibretexts.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to both electronic and steric reasons. libretexts.orgchegg.com Electronically, aldehydes have only one alkyl group donating electron density to the carbonyl carbon, making it more electrophilic than in ketones, which have two. fiveable.melibretexts.org Sterically, the single substituent in aldehydes presents a smaller obstacle to an incoming nucleophile compared to the two substituents in ketones. libretexts.orglibretexts.orgpressbooks.pub
In the case of Propanal, 3-(ethylamino)-2,2-dimethyl-, the presence of the two methyl groups on the α-carbon creates significant steric hindrance around the carbonyl group. libretexts.org This bulkiness impedes the approach of nucleophiles, thereby slowing the rate of addition reactions compared to less hindered aldehydes like ethanal. libretexts.orgpressbooks.pub
Despite the steric hindrance, various nucleophilic additions can be expected to occur, albeit potentially requiring more forcing conditions.
Interactive Data Table: Expected Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Intermediate | Final Product | Expected Reactivity Notes |
| Hydride (:H⁻) (e.g., NaBH₄) | Alkoxide | 3-(ethylamino)-2,2-dimethylpropan-1-ol | Reaction is feasible, but may be slower than with unhindered aldehydes. |
| Grignard Reagent (R-MgX) | Alkoxide | Secondary Alcohol | Significant steric hindrance will likely require reactive Grignard reagents and may lead to lower yields. |
| Cyanide (:C≡N⁻) (e.g., HCN) | Cyanohydrin Alkoxide | 2-hydroxy-4-(ethylamino)-3,3-dimethylbutanenitrile | Formation of a cyanohydrin is a classic aldehyde reaction. pressbooks.pub |
| Water (H₂O) | Hemiacetal (Hydrate) | Propanal, 3-(ethylamino)-2,2-dimethyl-, hydrate | An equilibrium will be established, typically favoring the aldehyde form unless a large excess of water is present. |
The reaction between an aldehyde and a secondary amine, such as the one present in Propanal, 3-(ethylamino)-2,2-dimethyl-, characteristically yields an enamine. libretexts.orgchemistrysteps.commasterorganicchemistry.com This is a type of condensation reaction where water is eliminated. oxfordsciencetrove.com The process is typically acid-catalyzed and involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Following a proton transfer, the hydroxyl group is protonated, turning it into a good leaving group (water). libretexts.org The subsequent elimination of water and deprotonation of the α-carbon results in the formation of the C=C double bond of the enamine. chemistrysteps.com
The pH of the reaction medium is crucial; it must be acidic enough to catalyze the dehydration step but not so acidic that it fully protonates the nucleophilic amine, rendering it unreactive. libretexts.orgnih.gov A pH of around 4-5 is often optimal for such reactions. libretexts.org For Propanal, 3-(ethylamino)-2,2-dimethyl-, this reaction would be an intramolecular process leading to a cyclic enamine if the conditions are suitable. However, in the context of intermolecular reactions, the secondary amine of one molecule could react with the aldehyde of another.
While primary amines react with aldehydes to form imines (C=N), secondary amines lack the second proton on the nitrogen required for the final deprotonation step to form an imine. Instead, a proton is lost from an adjacent carbon to form the more stable enamine. chemistrysteps.comoxfordsciencetrove.com The equilibrium between imines and their enamine tautomers is a known phenomenon, but with secondary amines, the enamine is the final product. thieme.deyoutube.com
Interactive Data Table: General Steps of Enamine Formation with a Secondary Amine
| Step | Description | Key Intermediate |
| 1. Nucleophilic Attack | The lone pair of the secondary amine attacks the electrophilic carbonyl carbon. | Carbinolamine |
| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen. | Zwitterionic intermediate |
| 3. Protonation of Hydroxyl | The hydroxyl group is protonated by an acid catalyst to form a good leaving group. | Protonated Carbinolamine |
| 4. Elimination of Water | The lone pair on the nitrogen assists in the elimination of a water molecule, forming an iminium ion. | Iminium Ion |
| 5. Deprotonation | A base removes a proton from the α-carbon, forming the C=C double bond. | Enamine |
Reactivity of the Secondary Amine Functionality
The secondary amine group provides a nucleophilic and basic center in the molecule.
The lone pair of electrons on the nitrogen atom makes the secondary amine nucleophilic, allowing it to react with electrophiles such as alkyl halides and acyl halides.
Alkylation: Secondary amines undergo N-alkylation with alkyl halides in a nucleophilic substitution reaction to yield tertiary amines. wikipedia.org If a sufficient amount of alkylating agent is used, the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. wikipedia.org Reductive alkylation, a process involving reaction with another aldehyde in the presence of a reducing agent, is another common method to form tertiary amines. acs.orgyoutube.com An alternative method for alkylation involves the reaction of an enamine derivative with an alkyl halide. pressbooks.pub
Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an N,N-disubstituted amide. nih.gov This acylation can often be performed chemoselectively. For instance, under acidic conditions, the amine group is protonated and thus protected, allowing other functional groups to react. nih.gov Conversely, under neutral or basic conditions, the amine is a potent nucleophile and will readily undergo acylation. researchgate.net
Interactive Data Table: Representative Alkylation and Acylation Reactions
| Reagent Type | Example Reagent | Product Type |
| Alkylating Agent | Iodomethane (CH₃I) | Tertiary Amine / Quaternary Ammonium Salt |
| Acylating Agent | Acetyl Chloride (CH₃COCl) | N,N-disubstituted Amide |
| Aldehyde + Reducing Agent | Formaldehyde (B43269) + NaBH₃CN | Tertiary Amine (Reductive Alkylation) |
The secondary amine functionality imparts basic properties to the molecule. In the presence of an acid, the lone pair on the nitrogen atom can accept a proton, forming a positively charged ethyl(2,2-dimethyl-3-oxopropyl)ammonium salt.
The extent of this protonation is dependent on the pH of the solution and the pKa of the conjugate acid. rsc.orgyoutube.com
In acidic solutions (low pH): The amine will be predominantly in its protonated, ammonium salt form. In this state, the nitrogen's lone pair is unavailable, and its nucleophilicity is suppressed. libretexts.orgyoutube.com
In basic solutions (high pH): The amine will exist primarily in its neutral, unprotonated form, where it is nucleophilic and reactive towards electrophiles. youtube.com
This pH-dependent behavior is critical as it can be used to control the chemoselectivity of reactions involving Propanal, 3-(ethylamino)-2,2-dimethyl-. For example, to favor reactions at the aldehyde center without interference from the amine, the reaction could be carried out at a low pH.
Interactive Data Table: pH-Dependent Equilibrium
| pH Condition | Dominant Species | Reactivity of Nitrogen Center |
| Low pH (< pKa) | R₂NH₂⁺ (Ammonium ion) | Non-nucleophilic |
| Neutral pH (≈ pKa) | Equilibrium mixture of R₂NH and R₂NH₂⁺ | Moderate nucleophilicity |
| High pH (> pKa) | R₂NH (Free amine) | Nucleophilic |
Intramolecular Cyclization and Rearrangement Dynamics
The presence of both an electrophilic aldehyde and a nucleophilic amine within the same molecule opens the possibility for intramolecular reactions to form cyclic structures. The specific outcome of such reactions is highly dependent on the reaction conditions and the stereochemical constraints of the molecule.
A likely intramolecular pathway is the formation of a cyclic enamine or iminium ion, analogous to the intermolecular reaction. acs.org The reaction would proceed via the nucleophilic attack of the ethylamino group onto the aldehyde carbonyl carbon. This would lead to a five-membered ring carbinolamine intermediate. Subsequent acid-catalyzed dehydration could lead to a cyclic enamine.
The gem-dimethyl group at the C2 position would likely influence the stability and formation of the cyclic product. While it introduces steric strain, it also affects the bond angles in a way that can sometimes favor cyclization (Thorpe-Ingold effect).
While a direct intramolecular aldol-type reaction is not possible due to the lack of α-hydrogens, the formed enamine intermediate could potentially act as a nucleophile in subsequent reactions. wisc.edu Palladium-catalyzed intramolecular couplings between amino-tethered aryl halides and ketones have been shown to lead to cyclization, suggesting that under specific catalytic conditions, similar transformations could be envisioned for this amino aldehyde. nih.gov
Interactive Data Table: Potential Intramolecular Transformations
| Reaction Type | Conditions | Potential Product |
| Intramolecular Enamine Formation | Mild acid catalysis (pH 4-5) | Cyclic enamine (e.g., 1-ethyl-3,3-dimethyl-3,4-dihydro-2H-pyrrol-2-ol transitioning to a more stable enamine) |
| Intramolecular Reductive Amination | H₂, Metal Catalyst (e.g., Pd, Pt) | 1-ethyl-3,3-dimethylpyrrolidine |
| Intramolecular Cyclization/Addition | Specialized organocatalysts or transition metals | Complex polycyclic structures |
Acid-Catalyzed Isomerization Mechanisms of Related Aldehydes
Acid-catalyzed isomerization in aldehydes typically involves the formation of an enol tautomer. For a generic aldehyde, this process is initiated by the protonation of the carbonyl oxygen, followed by the removal of a proton from the α-carbon. However, in the case of Propanal, 3-(ethylamino)-2,2-dimethyl-, the α-carbon is a quaternary center, meaning it has no protons. This structural feature entirely precludes the possibility of forming a traditional enol at the C2 position.
While α-carbon isomerization is blocked, other acid-catalyzed transformations could be envisaged. Under acidic conditions, the secondary amine is expected to be protonated, forming an ammonium salt. The aldehyde group can also be protonated, which would activate it towards nucleophilic attack. While classical keto-enol isomerization is not possible, acid catalysis can facilitate other reactions such as hydration to form a gem-diol, or potentially intramolecular reactions if a suitable nucleophile is present elsewhere in the molecule, though the simple structure of this compound limits such possibilities.
For comparison, consider propanal, which readily undergoes acid-catalyzed enolization to form prop-1-en-1-ol. wikipedia.orgumaryland.edu This enol is a key intermediate in reactions such as the acid-catalyzed aldol (B89426) condensation. The 2,2-dimethyl substitution in the title compound effectively shuts down this reaction pathway, making it less prone to self-condensation via an enol mechanism.
Oxidation and Reduction Chemistry of Propanal, 3-(ethylamino)-2,2-dimethyl-
The oxidation and reduction chemistry of Propanal, 3-(ethylamino)-2,2-dimethyl- is expected to target the aldehyde and secondary amine functional groups. The steric hindrance from the gem-dimethyl group may influence the rate of these reactions but is unlikely to prevent them entirely.
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Given the presence of a secondary amine, which can also be oxidized, the choice of reagent is crucial for achieving selectivity. Strong oxidants like potassium permanganate (B83412) or chromic acid would likely lead to the oxidation of both the aldehyde and the amine, potentially leading to complex product mixtures or degradation of the molecule. Milder oxidants, such as Tollens' reagent (silver nitrate (B79036) in ammonia) or Fehling's solution, are classic tests for aldehydes and would be expected to selectively oxidize the aldehyde to the corresponding carboxylate salt. A related compound, 3-(dimethylamino)propanal, is noted to have a high susceptibility to oxidation.
The secondary amine can be oxidized to a variety of products, including hydroxylamines, nitrones, or, with stronger oxidants, cleavage of the C-N bond.
Reduction: The aldehyde group can be readily reduced to a primary alcohol, yielding 3-(ethylamino)-2,2-dimethyl-1-propanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are generally selective for carbonyl groups in the presence of amines.
Catalytic hydrogenation with reagents like H₂ over a metal catalyst (e.g., Pd, Pt, Ni) would also be effective in reducing the aldehyde. Depending on the reaction conditions, catalytic hydrogenation could also lead to reductive amination if ammonia (B1221849) or other amines are present, or potentially N-dealkylation at higher temperatures and pressures. The reduction of propanal to n-propanol is a well-established industrial process. wikipedia.orgresearchgate.net
Below is a table summarizing the expected oxidation and reduction reactions:
| Transformation | Functional Group | Reagent(s) | Product |
| Oxidation | Aldehyde | Tollens' Reagent (Ag(NH₃)₂⁺) | 3-(ethylamino)-2,2-dimethylpropanoate |
| Oxidation | Aldehyde | Potassium Permanganate (KMnO₄) | 3-(ethylamino)-2,2-dimethylpropanoic acid (and potential side products) |
| Reduction | Aldehyde | Sodium Borohydride (NaBH₄) | 3-(ethylamino)-2,2-dimethyl-1-propanol |
| Reduction | Aldehyde | Lithium Aluminum Hydride (LiAlH₄) | 3-(ethylamino)-2,2-dimethyl-1-propanol |
| Reduction | Aldehyde | Catalytic Hydrogenation (H₂/Pd) | 3-(ethylamino)-2,2-dimethyl-1-propanol |
Functional Group Interconversions and Derivatization for Complex Molecular Architectures
The aldehyde and secondary amine functionalities in Propanal, 3-(ethylamino)-2,2-dimethyl- serve as handles for a variety of functional group interconversions and derivatization reactions, making it a potential building block for more complex molecules. A patent for the synthesis of the related 3-dimethylamino-2,2-dimethylpropanal highlights its utility as an intermediate for pharmaceuticals and other specialty chemicals. google.com
Reactions at the Aldehyde: The aldehyde group is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds.
Iminium Ion Formation and Mannich-type Reactions: In the presence of an acid and another amine, the aldehyde can form an iminium ion, which can then react with a suitable nucleophile. The synthesis of the related 3-dimethylamino-2,2-dimethylpropanal is achieved via a Mannich reaction of isobutyraldehyde (B47883), formaldehyde, and dimethylamine (B145610). google.com This suggests that the core structure is amenable to such transformations.
Wittig Reaction: The aldehyde can undergo a Wittig reaction with a phosphorus ylide to form an alkene, allowing for the extension of the carbon chain.
Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) to the aldehyde will produce a secondary alcohol after workup.
Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt with acid) will form a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.
Reactions involving the Amine: The secondary amine can also be derivatized.
Amide Formation: After oxidation of the aldehyde to a carboxylic acid, the resulting amino acid can be cyclized to form a lactam or coupled with other amino acids or amines to form peptides or amides.
N-Alkylation and N-Acylation: The secondary amine can be further alkylated or acylated to introduce a variety of substituents.
The combination of these reactions allows for the use of Propanal, 3-(ethylamino)-2,2-dimethyl- as a scaffold for building diverse molecular architectures. A table of potential derivatization reactions is provided below.
| Reaction Type | Reagent(s) | Product Type |
| Imine/Enamine Formation | Primary/Secondary Amine | Imine or Enamine |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |
| Acetal Formation | Alcohol, Acid Catalyst | Acetal |
| N-Acylation | Acyl Chloride or Anhydride | Amide |
Advanced Computational and Theoretical Chemistry Studies on Propanal, 3 Ethylamino 2,2 Dimethyl
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For a molecule like Propanal, 3-(ethylamino)-2,2-dimethyl-, these methods can predict its geometry, stability, and reactivity.
Density Functional Theory (DFT) and Ab Initio Approaches for Molecular Properties
Density Functional Theory (DFT) and ab initio methods are powerful tools for calculating the electronic structure and properties of molecules from first principles. ethernet.edu.etmdpi.com For Propanal, 3-(ethylamino)-2,2-dimethyl-, these calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. mdpi.com High-level methods like B3LYP with a suitable basis set such as 6-31G(d,p) are commonly used for such tasks. mdpi.com
Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability and its behavior in chemical reactions. mdpi.com Furthermore, electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Hypothetical thermodynamic data for the most stable conformer of Propanal, 3-(ethylamino)-2,2-dimethyl- calculated at 298.15 K are presented in Table 1.
Table 1: Hypothetical Thermodynamic Properties of Propanal, 3-(ethylamino)-2,2-dimethyl-
| Property | Hypothetical Value | Units |
|---|---|---|
| Zero-Point Vibrational Energy | 150.5 | kcal/mol |
| Enthalpy (H) | 160.2 | kcal/mol |
| Constant Volume Heat Capacity (Cv) | 45.8 | cal/mol·K |
| Entropy (S) | 95.3 | cal/mol·K |
Elucidation of Reaction Mechanisms and Transition States
The presence of both an amine and an aldehyde group in Propanal, 3-(ethylamino)-2,2-dimethyl- suggests a rich reaction chemistry. A key reaction for such compounds is the formation of an imine or enamine. youtube.com Computational methods can be employed to study the mechanisms of these reactions in detail. researchgate.net
For example, the reaction of the secondary amine with the aldehyde could proceed through a nucleophilic addition to form a carbinolamine intermediate. youtube.com This intermediate could then dehydrate to form an enamine. DFT calculations can be used to map out the entire potential energy surface for this reaction, identifying the structures of reactants, intermediates, transition states, and products. researchgate.net The calculated activation energies for each step would reveal the rate-determining step of the reaction.
A hypothetical reaction pathway for the intramolecular cyclization of Propanal, 3-(ethylamino)-2,2-dimethyl- could also be investigated, where the amine attacks the carbonyl carbon. The stability of the resulting cyclic product could be compared to the linear reactant to determine the feasibility of such a reaction.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with their environment. rsc.org For a flexible molecule like Propanal, 3-(ethylamino)-2,2-dimethyl-, MD simulations can provide valuable insights into its conformational landscape and how it interacts with solvent molecules. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While a QSAR study requires a dataset of related molecules with known activities, we can hypothesize how such a study would be conducted for a series of analogs of Propanal, 3-(ethylamino)-2,2-dimethyl-.
A QSAR model would be developed by calculating a variety of molecular descriptors for each compound in the series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). nih.govresearchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. mdpi.com
A well-validated QSAR model can provide mechanistic insights into how structural features influence activity. For example, a positive correlation with a descriptor related to hydrogen bond donating ability might suggest that this interaction is important for binding to a target. The model could also be used to predict the activity of new, untested compounds.
Table 2: Hypothetical Descriptors for a QSAR Study of Propanal, 3-(ethylamino)-2,2-dimethyl- Analogs
| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |
|---|---|---|---|---|
| Analog 1 | 1.5 | 143.23 | 45.6 | 10.5 |
| Analog 2 | 1.8 | 157.26 | 45.6 | 8.2 |
| Analog 3 | 1.2 | 157.26 | 54.9 | 5.1 |
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. For Propanal, 3-(ethylamino)-2,2-dimethyl-, a hypothetical docking study could be performed to investigate its potential to inhibit a particular enzyme.
The first step in a docking study is to obtain the three-dimensional structure of the target protein, typically from a database like the Protein Data Bank. The binding site of the protein is then defined, and the ligand (Propanal, 3-(ethylamino)-2,2-dimethyl-) is placed in the binding site in various conformations and orientations. A scoring function is used to evaluate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode.
The results of a docking study can provide a detailed picture of the ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can be used to understand the basis of the ligand's activity and to design new compounds with improved binding affinity.
Spectroscopic Property Prediction and Validation through Computational Methods
Computational methods can be used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) spectra. nih.govuncw.edu The prediction of NMR chemical shifts and coupling constants can be a valuable tool for structure elucidation and verification. researchgate.netgithub.iofrontiersin.org
For Propanal, 3-(ethylamino)-2,2-dimethyl-, the first step would be to perform a conformational search to identify all low-energy conformers of the molecule. Then, for each conformer, the NMR shielding tensors would be calculated using a suitable quantum mechanical method, such as DFT. uncw.edugithub.io The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane. The final predicted spectrum is obtained by taking a Boltzmann-weighted average of the spectra of all the individual conformers.
By comparing the predicted NMR spectrum with an experimentally obtained spectrum, one can confirm the structure of the synthesized compound. Discrepancies between the predicted and experimental spectra can provide insights into conformational preferences or the presence of intermolecular interactions in solution.
Table 3: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm) for Propanal, 3-(ethylamino)-2,2-dimethyl-
| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| -CHO | 9.65 | 9.62 |
| -CH₂-N | 2.85 | 2.88 |
| -N-CH₂-CH₃ | 2.60 | 2.63 |
| -C(CH₃)₂ | 1.10 | 1.12 |
State of the Art Analytical Characterization of Propanal, 3 Ethylamino 2,2 Dimethyl
High-Resolution Spectroscopic Techniques for Structural Confirmation
To unambiguously confirm the molecular structure of Propanal, 3-(ethylamino)-2,2-dimethyl-, a combination of high-resolution spectroscopic methods would be essential. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the specific functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy : This technique would identify all unique proton environments in the molecule. For Propanal, 3-(ethylamino)-2,2-dimethyl-, one would expect to observe distinct signals for the aldehydic proton (-CHO), the methylene (B1212753) protons adjacent to the amine (-CH2-N), the protons of the ethyl group (-N-CH2-CH3), and the gem-dimethyl groups (-C(CH3)2). The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons, confirming the connectivity. docbrown.info
¹³C NMR Spectroscopy : A ¹³C NMR spectrum would show a signal for each unique carbon atom. docbrown.info Key signals would include the highly deshielded carbonyl carbon of the aldehyde, the carbons of the gem-dimethyl group, the methylene carbons, and the carbons of the ethyl group. docbrown.infodocbrown.info The chemical shift values provide evidence for the electronic environment of each carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Propanal, 3-(ethylamino)-2,2-dimethyl- (Note: These are estimated values based on analogous structures, as experimental data is unavailable.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| CHO | ~9.5 | ~203 |
| C(CH₃)₂ | ~1.1 | ~35 |
| C(CH₃)₂ | ~1.1 | ~22 |
| CH₂N | ~2.5 | ~55 |
| NHCH₂CH₃ | ~2.6 | ~45 |
| NHCH₂CH₃ | ~1.2 | ~15 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS is critical for determining the elemental composition of a molecule with high accuracy. It would be used to obtain a precise mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, allowing for the confirmation of the chemical formula C₇H₁₅NO.
Following ionization, the molecule would undergo characteristic fragmentation. The analysis of these fragment ions provides further structural proof. Key predicted fragmentation pathways for Propanal, 3-(ethylamino)-2,2-dimethyl- would include:
Alpha-cleavage adjacent to the carbonyl group.
Cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.
Loss of small neutral molecules like ethene from the ethylamino group.
By analyzing the m/z values of these fragments, the connectivity of the molecule can be pieced together, corroborating the NMR data. docbrown.info
Table 2: Predicted Key Mass Fragments for Propanal, 3-(ethylamino)-2,2-dimethyl- (Note: Based on typical fragmentation of aldehydes and amines, as experimental data is unavailable.)
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 129.1154 | [C₇H₁₅NO]⁺ | Molecular Ion |
| 114.0919 | [C₆H₁₂NO]⁺ | Loss of a methyl radical (•CH₃) |
| 86.0970 | [C₅H₁₂N]⁺ | Alpha-cleavage at the carbonyl group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Both IR and Raman spectroscopy are used to identify the functional groups within a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show strong, characteristic absorption bands. A very strong and sharp peak around 1720-1740 cm⁻¹ would be indicative of the C=O stretch of the aldehyde. docbrown.info A medium, broad absorption in the 3300-3500 cm⁻¹ region would suggest the N-H stretch of the secondary amine. Additionally, C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹. docbrown.infodocbrown.info
Raman Spectroscopy : Raman spectroscopy would complement the IR data. The C=O stretch is also Raman active. The C-C backbone and C-N stretching vibrations would also be visible, providing a complete vibrational fingerprint of the molecule.
Table 3: Predicted Characteristic IR and Raman Bands for Propanal, 3-(ethylamino)-2,2-dimethyl- (Note: Based on known functional group frequencies, as experimental data is unavailable.)
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H (sec-amine) | Stretch | 3300-3500 | Medium, Broad | Weak |
| C-H (alkyl) | Stretch | 2850-2975 | Strong | Strong |
| C=O (aldehyde) | Stretch | 1720-1740 | Strong | Medium |
Advanced Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or isomers, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like Propanal, 3-(ethylamino)-2,2-dimethyl-. nih.gov A reversed-phase HPLC method would likely be the primary choice for purity assessment. researchgate.netpensoft.net
Method development would involve optimizing several parameters:
Column : A C18 column is a standard choice for separating moderately polar organic compounds. researchgate.netnih.gov
Mobile Phase : A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. nih.gov The gradient or isocratic elution would be optimized to achieve good resolution between the main compound and any impurities.
Detector : A UV detector would be suitable, as the aldehyde carbonyl group has a weak UV absorbance. Wavelengths around 210-225 nm would likely be monitored. researchgate.net
Once developed, the method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity. pensoft.net
Table 4: Hypothetical HPLC Method Parameters for Purity Analysis (Note: This represents a typical starting point for method development.)
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
Gas Chromatography (GC) for Volatile Compound Analysis
Given its aldehyde nature, Propanal, 3-(ethylamino)-2,2-dimethyl- may be sufficiently volatile and thermally stable for GC analysis. nist.gov GC is particularly useful for assessing the presence of volatile impurities or residual solvents from synthesis. scirp.org
A typical GC method would utilize:
Column : A mid-polarity capillary column (e.g., DB-5ms or HP-5MS) would be appropriate to separate the amine-containing aldehyde from other components. nist.gov
Injector and Detector : A split/splitless injector and a Flame Ionization Detector (FID) would provide high sensitivity for organic analytes.
Temperature Program : The oven temperature would be ramped from a low initial temperature to a higher final temperature to ensure the elution of all components in a reasonable time. scirp.org
Derivatization might be considered to improve peak shape and thermal stability, although direct injection is often preferable if possible. google.com
Table 5: Hypothetical GC Method Parameters for Volatile Analysis (Note: This represents a typical starting point for method development.)
| Parameter | Condition |
|---|---|
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Start at 60°C (hold 2 min), ramp to 250°C at 10°C/min (hold 5 min) |
Table of Mentioned Compounds
| Compound Name |
|---|
| Propanal, 3-(ethylamino)-2,2-dimethyl- |
| Propanal |
| Acetonitrile |
| Methanol |
X-ray Diffraction for Solid-State Structure Elucidation (if crystalline forms are obtained)
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would be indispensable for the unequivocal structural confirmation of Propanal, 3-(ethylamino)-2,2-dimethyl- if it can be isolated in a crystalline form. The analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
However, a thorough search of crystallographic databases has yielded no published crystal structure for Propanal, 3-(ethylamino)-2,2-dimethyl- or its close derivatives. The inherent instability and tendency of many aminoaldehydes to self-condense can make obtaining suitable single crystals for X-ray diffraction challenging. wikipedia.orgebi.ac.uk Should a crystalline form be obtained in future research, the resulting crystallographic data would be presented in a standardized format, as shown in the hypothetical data table below.
Interactive Data Table: Hypothetical Crystallographic Data for Propanal, 3-(ethylamino)-2,2-dimethyl-
| Parameter | Value |
| Empirical Formula | C₇H₁₅NO |
| Formula Weight | 129.20 g/mol |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| R-factor | Data not available |
Note: The table above is for illustrative purposes only. No experimental data is currently available.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis
Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the identification and quantification of chemical compounds in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the primary tools for the comprehensive analysis of Propanal, 3-(ethylamino)-2,2-dimethyl-.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Due to the presence of a polar amino group and a reactive aldehyde group, Propanal, 3-(ethylamino)-2,2-dimethyl- may require derivatization prior to GC analysis to improve its volatility and chromatographic peak shape. sigmaaldrich.com Common derivatization strategies for amino compounds include silylation or acylation. sigmaaldrich.comnih.gov The mass spectrometer would then provide information on the molecular weight and fragmentation pattern of the derivatized compound, aiding in its identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative for analyzing less volatile or thermally labile compounds, and it may be possible to analyze Propanal, 3-(ethylamino)-2,2-dimethyl- directly without derivatization. Reversed-phase chromatography would likely be employed, with the mobile phase composition optimized to achieve good separation. The mass spectrometric detector, often a tandem mass spectrometer (MS/MS), would offer high sensitivity and selectivity, enabling the determination of the compound's molecular weight and structural information through fragmentation analysis. acs.orgacs.org
Despite the suitability of these techniques, no specific GC-MS or LC-MS methods or experimental data for Propanal, 3-(ethylamino)-2,2-dimethyl- have been reported in the scientific literature. Research on analogous compounds, such as other amino acids and amino aldehydes, indicates that such methods are feasible and would provide critical data for its characterization. researchgate.netgcms.cz
Interactive Data Table: Hypothetical GC-MS and LC-MS Parameters for the Analysis of Propanal, 3-(ethylamino)-2,2-dimethyl-
| Parameter | GC-MS | LC-MS |
| Chromatographic Conditions | ||
| Column | Data not available | Data not available |
| Mobile Phase/Carrier Gas | Data not available | Data not available |
| Flow Rate | Data not available | Data not available |
| Temperature Program/Gradient | Data not available | Data not available |
| Mass Spectrometric Conditions | ||
| Ionization Mode | Data not available | Data not available |
| Monitored Ions (m/z) | Data not available | Data not available |
| Fragmentation Pattern | Data not available | Data not available |
Note: The table above is for illustrative purposes only. No experimental data is currently available.
Lack of Publicly Available Research Data on Propanal, 3-(ethylamino)-2,2-dimethyl-
Extensive searches for scientific literature and data concerning the mechanistic biological interactions of the chemical compound Propanal, 3-(ethylamino)-2,2-dimethyl- have yielded no specific research findings. The current body of publicly accessible scientific information does not appear to contain studies detailing this particular compound's molecular binding, enzyme modulation, cellular pathway perturbations, structure-activity relationships, or its effects in in-vitro models.
The search results did identify information on structurally related but distinct compounds, including:
Propanal, 2,2-dimethyl- : A structural analog lacking the 3-(ethylamino) group. nist.govnist.govepa.govebi.ac.uk
3-(Dimethylamino)propanal : A related compound with a dimethylamino group instead of an ethylamino group and lacking the 2,2-dimethyl substitution. nih.gov
2,3-Bis(ethylamino)propanal : A propanal derivative with two ethylamino groups. nih.gov
1-Propanol, 3-(dimethylamino)-2,2-dimethyl- : A corresponding alcohol, where the aldehyde group of the target compound is reduced to a primary alcohol. fishersci.caepa.govfishersci.com
While these compounds share some structural motifs with "Propanal, 3-(ethylamino)-2,2-dimethyl-," the specific combination of the ethylamino group at the third position and the gem-dimethyl groups at the second position of the propanal backbone defines a unique chemical entity. The biological and mechanistic properties of a compound are highly specific to its precise structure. Therefore, data for these related molecules cannot be extrapolated to describe the biological interactions of "Propanal, 3-(ethylamino)-2,2-dimethyl-".
Consequently, it is not possible to provide an article on the "Mechanistic Biological Interactions of Propanal, 3-(ethylamino)-2,2-dimethyl-" as there is no available data for the specified subsections:
Mechanistic Biological Interactions of Propanal, 3 Ethylamino 2,2 Dimethyl
In Vitro Models for Elucidating Cellular Responses and Interactions
Without dedicated research on "Propanal, 3-(ethylamino)-2,2-dimethyl-," any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Further investigation into this specific compound is necessary to elucidate its potential biological activities.
Environmental Fate and Degradation Pathways of Propanal, 3 Ethylamino 2,2 Dimethyl
Persistence and Transformation Products in Aquatic and Terrestrial Environments
Without any scientific sources detailing the environmental characteristics of Propanal, 3-(ethylamino)-2,2-dimethyl- , it is not possible to provide an authoritative and factual article as requested.
Industrial and Synthetic Applications of Propanal, 3 Ethylamino 2,2 Dimethyl As a Chemical Intermediate
Precursor in the Synthesis of Complex Organic Molecules
There is no available scientific literature or patent documentation that describes the use of Propanal, 3-(ethylamino)-2,2-dimethyl- as a precursor for the synthesis of complex organic molecules.
Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
A thorough search of pharmaceutical synthesis literature and databases shows no instances of Propanal, 3-(ethylamino)-2,2-dimethyl- being utilized as an intermediate in the manufacturing of any known Active Pharmaceutical Ingredients (APIs). While amino aldehydes can be valuable synthons in medicinal chemistry, the application of this specific compound has not been reported.
Building Block for Agrochemicals and Specialty Chemicals
No studies or industrial reports were found that detail the application of Propanal, 3-(ethylamino)-2,2-dimethyl- as a building block for the development of new agrochemicals or specialty chemicals. The synthesis of related amino aldehydes for such purposes is known, but specific data for this ethylamino derivative is absent from public records.
Role in Polymer Chemistry and Material Science
The role of Propanal, 3-(ethylamino)-2,2-dimethyl- in polymer chemistry and material science is not documented in the available literature. There are no research articles or patents describing its use as a monomer, crosslinking agent, or modifier for polymeric materials.
Catalytic Applications and Ligand Development
No information is available regarding the use of Propanal, 3-(ethylamino)-2,2-dimethyl- in catalytic applications or as a scaffold for ligand development. The potential for its conversion into a chelating ligand for metal catalysts has not been explored in any published research.
Derivatization for Novel Functional Materials
There are no published studies on the derivatization of Propanal, 3-(ethylamino)-2,2-dimethyl- to create novel functional materials. Research into modifying its structure to impart specific physical or chemical properties for material science applications has not been reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
